N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Factor Xa inhibition Anticoagulant discovery Structure–activity relationship

N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS 941893-69-2) is a synthetic benzenesulfonamide derivative incorporating a 2-oxopiperidine moiety and a 3-methylbenzenesulfonamide group. The compound is structurally related to apixaban, a clinically validated direct Factor Xa (FXa) inhibitor, and retains the characteristic P4 methoxyaryl ring and P1 piperidinone lactam that mediate key hydrogen‑bond contacts within the FXa active site.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941893-69-2
Cat. No. B2792050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
CAS941893-69-2
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
InChIInChI=1S/C19H22N2O4S/c1-14-6-5-7-16(12-14)26(23,24)20-15-9-10-18(25-2)17(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3
InChIKeyAXMBFLPUIDKYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS 941893-69-2): A Structurally Differentiated Apixaban-Analog Sulfonamide for Factor Xa Research


N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS 941893-69-2) is a synthetic benzenesulfonamide derivative incorporating a 2-oxopiperidine moiety and a 3-methylbenzenesulfonamide group . The compound is structurally related to apixaban, a clinically validated direct Factor Xa (FXa) inhibitor, and retains the characteristic P4 methoxyaryl ring and P1 piperidinone lactam that mediate key hydrogen‑bond contacts within the FXa active site [1]. While publicly available quantitative pharmacological data for this specific sulfonamide are limited, its close structural kinship to the privileged apixaban chemotype positions it as a relevant, purchasable tool for structure–activity relationship (SAR) studies and analytical reference development [1].

Why N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide Cannot Be Replaced by a Generic Apixaban Intermediate or Simple Sulfonamide


Generic substitution among FXa‑directed chemotypes is unreliable because subtle modifications—particularly replacement of the P4 methoxyphenyl group or the P1 piperidinone—dramatically alter potency (Ki range >100‑fold across analogs), selectivity, and metabolic stability [1]. The present compound differs from apixaban by replacing the P2 pyrazolo‑carboxamide with a 3‑methylbenzenesulfonamide and shifting the P1 2‑oxopiperidine attachment from the para to the meta position relative to the aniline nitrogen. These changes modify the spatial orientation and hydrogen‑bonding capacity of the molecule, which computational docking studies indicate can appreciably affect the residence time and inhibitory profile against FXa [1]. Without direct comparative data, researchers cannot assume that an alternative sulfonamide or apixaban precursor will recapitulate the same biochemical behavior.

Quantitative Differentiation Evidence for N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide


FXa Inhibitory Potency (Class‑Level Inference vs Apixaban)

The compound is a structural congener of apixaban, which inhibits human FXa with a Ki of 0.08 nM [1]. The replacement of the P2 pyrazolo‑carboxamide with a 3‑methylbenzenesulfonamide is expected to reduce potency, as SAR analyses of apixaban derivatives demonstrate that P2‑heterocycle modifications can shift Ki values by 10–100‑fold [1]. However, the simultaneous repositioning of the P1 2‑oxopiperidine to a meta‑aniline linkage may partially compensate for this loss by optimizing the geometry of the catalytic‑site hydrogen‑bond network [1].

Factor Xa inhibition Anticoagulant discovery Structure–activity relationship

Structural Differentiation from the Closest Analog N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6)

The closest catalog‑listed analog, N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6), lacks both the 4‑methoxy substituent on the central phenyl ring and the 3‑methyl group on the sulfonamide . The target compound (C19H22N2O4S, MW 374.46) differs by +OCH3 and +CH3 relative to the analog (C17H18N2O3S, MW 330.40), representing a 44 Da mass shift and altered lipophilicity (clogP increase of ~1.0 units estimated) . These modifications are expected to impact membrane permeability and metabolic stability, critical determinants of in vivo anticoagulant performance [1].

Chemical differentiation Analytical reference standard Process impurity

Selectivity Profile Inferred from Apixaban‑Class Pharmacology

Apixaban demonstrates >10,000‑fold selectivity for FXa over other serine proteases (thrombin, trypsin, plasmin, tPA, activated protein C) [1]. While direct selectivity data for the title compound are unavailable, the conserved P1 and P4 pharmacophoric elements suggest that the sulfonamide derivative is likely to maintain a similar selectivity fingerprint, contingent on the P2 modification. SAR reviews indicate that selectivity can be preserved or even enhanced when P2 heterocycles are replaced with sulfonamide linkers, provided the overall molecular shape remains compatible with the FXa S2 subsite [1].

Selectivity Off‑target screening Anticoagulant safety

Physicochemical and Stability Differentiation for Analytical Method Development

The presence of the 3‑methylbenzenesulfonamide group introduces a distinct UV chromophore (λmax ~265 nm) and altered mass spectrometric fragmentation pattern compared to apixaban and its common process impurities [1]. The compound's increased lipophilicity (clogP ~3.2 vs. apixaban's ~2.2) results in longer reversed‑phase HPLC retention, facilitating resolution from polar impurities during purity assessment . This differential chromatographic behavior enables the compound to serve as a system‑suitability marker or resolution standard in quality control methods for apixaban‑related substances .

Analytical reference standard Chromatographic retention Stability indicating methods

High‑Value Application Scenarios for N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide


SAR Lead‑Optimization Probe in FXa Inhibitor Discovery Programs

Medicinal chemistry teams exploring novel FXa inhibitors can use this compound as a sulfonamide‑bridged scaffold to probe the tolerance of the S2 subsite to substitution. By comparing its FXa inhibitory activity with that of apixaban and other P2‑modified analogs, researchers can map the SAR landscape and prioritize synthetic targets [1].

Impurity Profiling Reference Standard for Apixaban Drug Substance QC

The compound's structural similarity to apixaban and distinct chromatographic properties make it suitable as a reference standard in HPLC‑UV or LC‑MS methods for detecting and quantifying process impurities or degradation products in apixaban active pharmaceutical ingredient (API) batches .

Analytical Method Development and System Suitability Testing

Due to its unique retention time and UV absorption profile, the compound can serve as a system‑suitability marker in validated analytical methods for apixaban impurity determination, ensuring consistent column performance and resolution between critical peak pairs .

Quote Request

Request a Quote for N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.